molecular formula C27H26N4O5S B11092233 Ethyl 4-({[1-(4-methoxyphenyl)-5-oxo-3-(pyridin-3-ylmethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate

Ethyl 4-({[1-(4-methoxyphenyl)-5-oxo-3-(pyridin-3-ylmethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate

Cat. No.: B11092233
M. Wt: 518.6 g/mol
InChI Key: KKOQSCHSUDLGAE-UHFFFAOYSA-N
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Description

Ethyl 4-({[1-(4-methoxyphenyl)-5-oxo-3-(pyridin-3-ylmethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate, also known by its chemical formula C21H23N5O4S, is a fascinating compound with diverse applications. Let’s explore its synthesis, reactions, and scientific significance.

Preparation Methods

Synthetic Routes: The synthetic preparation of this compound involves several steps One common approach is the condensation of appropriate precursors

Industrial Production: While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound for specific applications.

Chemical Reactions Analysis

Reactivity: Ethyl 4-({[1-(4-methoxyphenyl)-5-oxo-3-(pyridin-3-ylmethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate can undergo various reactions:

    Oxidation: It may be oxidized under specific conditions.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substituents on the aromatic ring can be replaced.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).

    Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).

    Substitution: Various halogenating agents (e.g., bromine, chlorine) or nucleophilic substitution reagents (e.g., sodium methoxide).

Major Products: The specific products depend on reaction conditions and substituents. Commonly, modified derivatives of the parent compound are obtained.

Scientific Research Applications

Ethyl 4-({[1-(4-methoxyphenyl)-5-oxo-3-(pyridin-3-ylmethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate finds applications in:

    Medicine: Potential as a drug candidate due to its unique structure.

    Chemical Biology: Studying cellular processes and interactions.

    Industry: As a building block for novel materials.

Mechanism of Action

The compound’s mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, researchers often compare it to related structures, emphasizing its distinct features.

Properties

Molecular Formula

C27H26N4O5S

Molecular Weight

518.6 g/mol

IUPAC Name

ethyl 4-[[2-[1-(4-methoxyphenyl)-5-oxo-3-(pyridin-3-ylmethyl)-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C27H26N4O5S/c1-3-36-26(34)19-6-8-20(9-7-19)29-24(32)15-23-25(33)31(21-10-12-22(35-2)13-11-21)27(37)30(23)17-18-5-4-14-28-16-18/h4-14,16,23H,3,15,17H2,1-2H3,(H,29,32)

InChI Key

KKOQSCHSUDLGAE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CN=CC=C3)C4=CC=C(C=C4)OC

Origin of Product

United States

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